Proglycosyn

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Proglycosyn promotes glycogen synthesis and phosphoprotein phosphatase activity.

Aplicaciones Científicas De Investigación

Metabolic Effects

Glycogen Metabolism

Proglycosyn has been shown to significantly influence glycogen metabolism in the liver. It promotes hepatic glycogen synthesis by stabilizing glycogen stores and activating glycogen synthase while inhibiting glycogen phosphorylase and glycolysis. This dual action helps maintain glucose homeostasis, especially during periods of fasting or strenuous exercise .

Fatty Acid Metabolism

Research indicates that this compound inhibits fatty acid synthesis and stimulates fatty acid oxidation. It also lowers fructose 2,6-bisphosphate levels, which is crucial for regulating glycolytic flux. However, it does not significantly affect cell swelling or cyclic AMP levels in hepatocytes from fed rats, suggesting a specific action on metabolic pathways without broadly affecting cellular homeostasis .

Sports Nutrition

Post-Workout Recovery

this compound is utilized in sports nutrition as a post-workout recovery supplement. Its formulation typically includes a balanced ratio of protein and carbohydrates designed to enhance muscle protein synthesis and glycogen replenishment. Studies have shown that combining protein with carbohydrates can elevate insulin levels comparably to simple carbohydrates alone, thus optimizing recovery processes .

Muscle Protein Synthesis

The inclusion of whey protein isolates and L-glutamine in this compound formulations supports muscle recovery by providing essential amino acids needed for muscle repair post-exercise. L-glutamine is particularly important as it can be depleted during intense physical activity . The synergistic effect of protein and carbohydrates not only enhances muscle growth but also aids in reducing muscle breakdown during recovery periods .

Clinical Research Insights

Case Studies on Efficacy

Recent clinical studies have documented the efficacy of this compound in various athletic populations, including bodybuilders and endurance athletes. For instance, athletes using this compound reported improvements in muscle mass and performance metrics compared to those relying solely on carbohydrate supplementation .

Additionally, the metabolic effects of this compound have been explored in controlled environments where its impact on glucose levels and energy metabolism was monitored. These studies often highlight the compound's potential as a therapeutic agent for managing conditions associated with insulin resistance and metabolic syndrome .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Glycogen Metabolism | Promotes synthesis, stabilizes stores, activates synthase, inhibits phosphorylase and glycolysis |

| Fatty Acid Metabolism | Inhibits synthesis, stimulates oxidation, lowers fructose 2,6-bisphosphate levels |

| Sports Nutrition | Enhances post-workout recovery, supports muscle protein synthesis |

| Clinical Research | Documented improvements in muscle mass and performance among athletes |

Propiedades

Número CAS |

103793-22-2 |

|---|---|

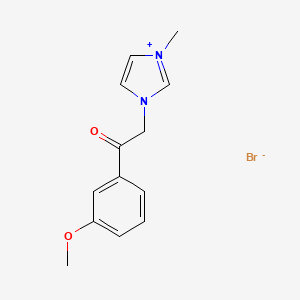

Fórmula molecular |

C13H15BrN2O2 |

Peso molecular |

311.17 g/mol |

Nombre IUPAC |

1-(3-methoxyphenyl)-2-(3-methylimidazol-3-ium-1-yl)ethanone;bromide |

InChI |

InChI=1S/C13H15N2O2.BrH/c1-14-6-7-15(10-14)9-13(16)11-4-3-5-12(8-11)17-2;/h3-8,10H,9H2,1-2H3;1H/q+1;/p-1 |

Clave InChI |

LDFPYRMYXCBYSZ-UHFFFAOYSA-M |

SMILES |

C[N+]1=CN(C=C1)CC(=O)C2=CC(=CC=C2)OC.[Br-] |

SMILES canónico |

C[N+]1=CN(C=C1)CC(=O)C2=CC(=CC=C2)OC.[Br-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1-methyl-3 (2-oxo-2-(3-methoxyphenyl)ethyl)-1H-imidazolium bromide 1-methyl-3-(2-oxo-2-(3-methoxyphenyl)ethyl)-1H-imidazolium 1H-Imidazolium, 1-(2-(3-methoxyphenyl)-2-oxoethyl)-3-methyl-, bromide LY 177507 LY-177507 LY177507 proglycosyn |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.